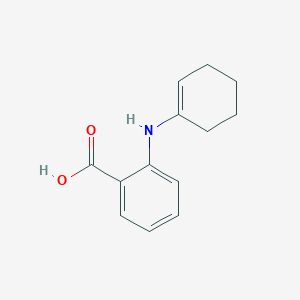
2-(Cyclohex-1-enylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclohex-1-enylamino)benzoic acid is a chemical compound with the molecular formula C13H15NO2 . It is used in the field of life sciences and is considered a chemical building block .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structural layout can be found in dedicated chemical databases or resources .Physical and Chemical Properties Analysis
The molecular weight of this compound is 217.27 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the searched resources.Scientific Research Applications
Stereochemical Aspects in Chemistry
Cyclohex-2-enylation of aldehydes, a process involving 2-(cyclohex-1-enylamino)benzoic acid derivatives, demonstrates the significance of stereochemistry in chemical reactions. The approach of aldehyde-Lewis acid adducts, irrespective of starting stannane stereochemistry, plays a critical role in forming homoallyl alcohols and 1-(1′-hydroxyalkyl)cyclohex-2-enes, showcasing the application of allyltin chemistry in stereochemical transformations (Young & Kitching, 1985).
Mass Spectrometry in Molecular Analysis
2-(Phenylamino)benzoic acid, a related compound, plays a role in understanding the mechanisms of mass spectrometry. Its spectrum is characterized by a significant base peak formed by H2O expulsion from the molecular ion. The study of this compound aids in comprehending the mechanisms involving COOH and NH functions, vital for analyzing complex molecular structures (Ramana & Srinivas, 1984).
Microbial Metabolism Research
The metabolism of related compounds, such as cyclohex-1-ene carboxylate, by microorganisms like "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms, underscores the compound's relevance in microbial metabolic pathways. This research provides insights into the metabolic processes involving cyclohexane carboxylate and cyclohex-1-ene carboxylate, contributing to our understanding of microbial ecology and biochemistry (Elshahed et al., 2001).
Chemical Kinetics and Solvent Effects
Studies on the kinetics of reactions involving cyclohex-1-enecarboxylic acids, related to this compound, highlight the importance of solvent and structural effects on chemical reactions. Understanding the activation parameters of these reactions contributes significantly to the field of chemical kinetics, especially in solvent-solute interactions (Nikolic & Uscumlic, 2013).
Biochemistry and Enzymatic Activity
Research on the enzymatic conversion of related compounds like 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid into catechol in bacterial cell extracts highlights the role of these compounds in biochemistry. This study provides insights into the enzymatic pathways and metabolic processes in bacteria, aiding our understanding of biological transformations and the role of enzymes in metabolism (Reiner, 1971).
Properties
IUPAC Name |
2-(cyclohexen-1-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGXAJCURHBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2650117.png)
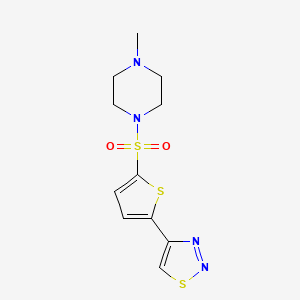
![N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2650119.png)
![4-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2650120.png)
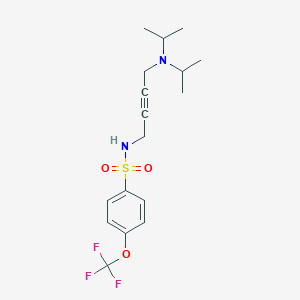
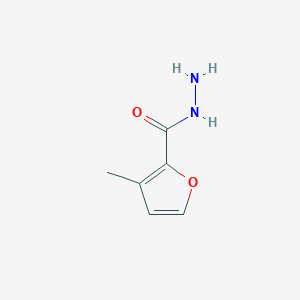
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)
![{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2650129.png)
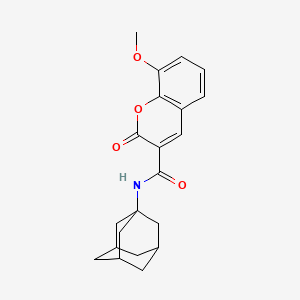
![8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650132.png)
![2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2650133.png)



